3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine
CAS No.: 2228863-73-6
Cat. No.: VC4655281
Molecular Formula: C11H12F2N2
Molecular Weight: 210.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228863-73-6 |
|---|---|
| Molecular Formula | C11H12F2N2 |
| Molecular Weight | 210.228 |
| IUPAC Name | 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2 |
| Standard InChI Key | OHOJVFHXUKIVJB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine, reflects its core structure: an indole heterocycle substituted at the 3-position with a difluorinated propane-1-amine group. Key structural attributes include:
Atomic Connectivity and Stereoelectronic Features
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Indole Core: The planar indole system (C₈H₇N) provides π-conjugation and hydrogen-bonding capabilities, common in bioactive molecules like serotonin and tryptophan .
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Difluorinated Propyl Chain: The CF₂ group at the propane-1-amine’s β-position introduces steric and electronic effects, potentially enhancing metabolic stability and membrane permeability.
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Amine Functionality: The primary amine (-NH₂) enables participation in Schiff base formation, salt bridges, or coordination chemistry .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₂N₂ |
| Molecular Weight | 210.228 g/mol |
| IUPAC Name | 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F |
| InChIKey | OHOJVFHXUKIVJB-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Established Synthetic Strategies
While direct protocols for synthesizing 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine are sparsely documented, analogous compounds suggest viable routes:
Nucleophilic Substitution
Fluorination of propan-1-amine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could introduce the CF₂ group. For example, Huang et al. demonstrated visible light-induced alkylation of difluoroenoxysilanes with amines, yielding difluorinated products in 51–68% yields under blue LED irradiation .
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Light-induced alkylation | Hantzsch ester, DMSO/NMP, 50°C | 68% | |
| Nucleophilic fluorination | DAST, CH₂Cl₂, −78°C | N/A |
Optimization Challenges
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Solvent Selection: Polar aprotic solvents (DMSO, NMP) enhance solubility of fluorinated intermediates but may complicate purification .
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Stereochemical Control: The absence of chiral centers simplifies synthesis compared to enantiomerically pure analogs.
Physicochemical Properties
Experimental data remain limited, but computational predictions and analog studies provide insights:
Solubility and Stability
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LogP: Estimated at 1.9 (via PubChem analog data ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Likely low due to the indole and CF₂ groups; formulation may require co-solvents (e.g., cyclodextrins).
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.9 | PubChem |
| Polar Surface Area | 49.5 Ų | ChemAxon |
| Hydrogen Bond Donors | 2 (NH₂, indole NH) | Experimental |
Research Gaps and Future Directions
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